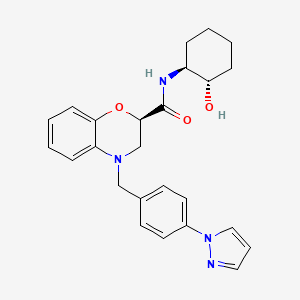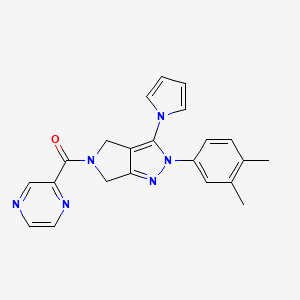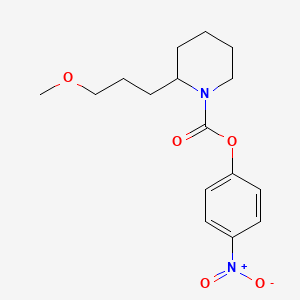
wwl229
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WWL229 es un inhibidor selectivo de la carboxilesterasa 3 (Ces3), una enzima involucrada en el metabolismo de los lípidos. Este compuesto ha mostrado potencial para promover el almacenamiento de lípidos en adipocitos cultivados y prevenir la lipólisis basal . Se utiliza principalmente en la investigación científica para estudiar las enfermedades metabólicas y la inhibición enzimática.
Aplicaciones Científicas De Investigación
WWL229 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una herramienta para estudiar la inhibición enzimática y el metabolismo de los lípidos.
Biología: Ayuda a comprender el papel de la carboxilesterasa 3 en la diferenciación de adipocitos y el almacenamiento de lípidos.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades metabólicas como la obesidad y la diabetes mediante la regulación del metabolismo de los lípidos.
Industria: Utilizado en el desarrollo de inhibidores enzimáticos e investigación de enfermedades metabólicas
Mecanismo De Acción
WWL229 ejerce sus efectos inhibiendo selectivamente la carboxilesterasa 3 (Ces3). Se une al sitio activo de la enzima, evitando la hidrólisis de los triglicéridos en ácidos grasos libres. Esta inhibición promueve el almacenamiento de lípidos en adipocitos y previene la lipólisis basal. Los objetivos moleculares incluyen Ces3 y su ortólogo humano CES1, que están involucrados en el metabolismo de los lípidos y las vías de desintoxicación .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate plays a crucial role in biochemical reactions by inhibiting specific enzymes. It is a highly selective inhibitor of mouse Carboxylesterase 3 (Ces3) and human Carboxylesterase 1 (CES1), which are serine hydrolases involved in lipolysis and liver detoxification. The inhibition of these enzymes by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate leads to a reduction in the breakdown of lipids, promoting lipid storage and differentiation in adipocytes .
Cellular Effects
The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate on various cell types and cellular processes are profound. This compound inhibits basal lipolysis in adipocytes, leading to increased lipid storage and differentiation. Additionally, it has been observed to influence cell signaling pathways related to lipid metabolism. The inhibition of Carboxylesterase 1 by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate results in decreased fatty acid release, which can impact cellular metabolism and energy balance .
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate involves its binding to the active site of Carboxylesterase 3 and Carboxylesterase 1 enzymes. This binding inhibits the enzymatic activity, preventing the hydrolysis of ester bonds in lipid molecules. The inhibition of these enzymes leads to a decrease in lipolysis and an increase in lipid storage within adipocytes. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate does not significantly inhibit other serine hydrolases, indicating its high selectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that prolonged exposure to 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate can lead to adaptive changes in cellular metabolism, including alterations in gene expression related to lipid metabolism .
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage and reduced lipolysis. At higher doses, toxic effects have been observed, including liver damage and metabolic disturbances. These findings highlight the importance of dosage optimization in therapeutic applications of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate .
Metabolic Pathways
4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is involved in metabolic pathways related to lipid metabolism. It interacts with Carboxylesterase 3 and Carboxylesterase 1, inhibiting their activity and altering the metabolic flux of lipid molecules. This inhibition leads to increased lipid storage and reduced fatty acid release, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate within cells and tissues involve its interaction with specific transporters and binding proteins. The compound is efficiently taken up by adipocytes, where it exerts its inhibitory effects on Carboxylesterase 3 and Carboxylesterase 1. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate has been observed to accumulate in lipid droplets within adipocytes, further promoting lipid storage .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is primarily within the cytoplasm of adipocytes. The compound is directed to lipid droplets, where it inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage. This localization is facilitated by specific targeting signals and post-translational modifications that direct 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate to lipid-rich compartments within the cell .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
WWL229 se puede sintetizar mediante un proceso de varios pasos que implica la reacción del ácido 2-(3-metoxilpropil)-1-piperidinocarboxílico con el éster de 4-nitrofenilo. Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar el proceso de esterificación .
Métodos de Producción Industrial
Aunque los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue protocolos de síntesis orgánica estándar que involucran pasos de esterificación y purificación para lograr altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
WWL229 principalmente se somete a reacciones de esterificación. Se sabe que inhibe la carboxilesterasa 3 al unirse al sitio activo de la enzima, evitando la hidrólisis de los triglicéridos .
Reactivos y Condiciones Comunes
Reactivos: Ácido 2-(3-metoxilpropil)-1-piperidinocarboxílico, éster de 4-nitrofenilo, dimetilsulfóxido (DMSO)
Condiciones: Las reacciones de esterificación típicamente requieren temperaturas controladas y la presencia de catalizadores para garantizar un alto rendimiento y pureza
Principales Productos
El producto principal de la reacción es this compound, que es un líquido incoloro a amarillo claro con un peso molecular de 322,36 g/mol .
Comparación Con Compuestos Similares
Compuestos Similares
WWL113: Otro inhibidor selectivo de la carboxilesterasa 3, similar en estructura y función a WWL229.
JZL195: Inhibe múltiples hidrolasas de serina, incluida la carboxilesterasa 3, pero con menos selectividad en comparación con this compound
Unicidad
This compound es único debido a su alta selectividad para la carboxilesterasa 3, lo que lo convierte en una herramienta valiosa para estudiar el metabolismo de los lípidos y la inhibición enzimática. Su capacidad para promover el almacenamiento de lípidos y prevenir la lipólisis basal lo distingue de otros inhibidores .
Propiedades
IUPAC Name |
(4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-22-12-4-6-13-5-2-3-11-17(13)16(19)23-15-9-7-14(8-10-15)18(20)21/h7-10,13H,2-6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRVSAGMWRVCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of WWL229 and how does it impact downstream cellular processes?
A1: this compound is a specific inhibitor of Carboxylesterase 3 (CES3), a serine hydrolase found in liver and adipose tissue. [] this compound binds to and inhibits the enzymatic activity of CES3, preventing it from carrying out its hydrolase function. [] This inhibition has been shown to significantly impact lipid metabolism and thermogenesis, particularly in adipose tissue.
- Attenuated lipolysis: Reduced breakdown of triglycerides into free fatty acids in response to β-adrenergic signaling, which is crucial for energy mobilization during cold exposure. []
- Impaired mitochondrial function: Reduced mitochondrial respiration in adipocytes, suggesting a role for CES3 in regulating energy production. []
- Downregulation of thermogenic genes: Reduced expression of key genes involved in thermogenesis, including Ucp1 and Pgc1α, likely via peroxisome proliferator-activated receptor gamma (PPARγ). []
Q2: How does this compound affect the inflammatory response, specifically in the context of prostaglandin metabolism?
A2: this compound has been shown to exhibit complex and sometimes contrasting effects on inflammation, particularly in the context of prostaglandin glyceryl ester (PG-G) metabolism.
- Augmented lung inflammation: In female mice, this compound treatment prior to lipopolysaccharide (LPS) challenge resulted in increased neutrophil infiltration and elevated Il1b mRNA levels in the lungs, indicating exacerbated inflammation. [] This effect appears to be linked to the inhibition of CES1d, the murine ortholog of human CES1, which is highly expressed in lung tissue and macrophages. []
- Enhanced anti-inflammatory effects of PGD2-G: In human monocytic THP-1 cells, this compound potentiated the anti-inflammatory effects of Prostaglandin D2-glyceryl ester (PGD2-G). [] By inhibiting CES1-mediated hydrolysis of PGD2-G, this compound stabilized this anti-inflammatory mediator, allowing it to exert its effects more potently. []
- Attenuated pro-inflammatory effects of PGE2-G: Conversely, this compound treatment attenuated the pro-inflammatory effects of Prostaglandin E2-glyceryl ester (PGE2-G), likely by preventing its hydrolysis into the pro-inflammatory mediator Prostaglandin E2 (PGE2). []
Q3: How does the genetic knockout of Ces1d compare to pharmacological inhibition by this compound in terms of its impact on inflammation?
A3: Both pharmacological inhibition of CES1d by this compound and genetic knockout of Ces1d in mice have been shown to influence the inflammatory response, particularly in the lungs.
- Similar augmentation of lung inflammation: Similar to this compound treatment, Ces1d knockout mice displayed enhanced lung inflammation in response to LPS challenge, characterized by increased Il6 mRNA and prostaglandin E2 production compared to wild-type mice. []
- Sex-specific effects of this compound: Interestingly, the pro-inflammatory effect of this compound in the lungs was predominantly observed in female mice, possibly due to differences in CES1d inhibition kinetics between sexes. [] This highlights the potential for sex-specific responses to CES1d modulation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
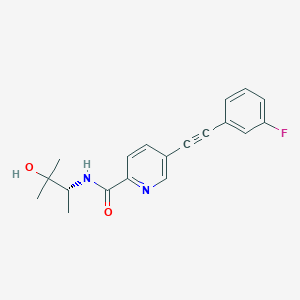

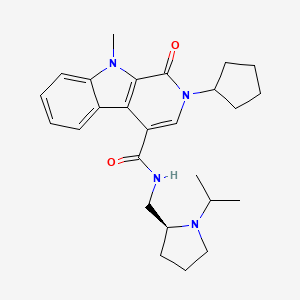

![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
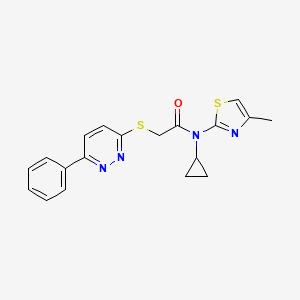
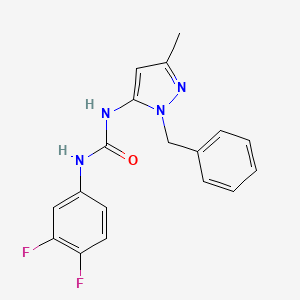
![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B611760.png)
![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
